molecular formula C6H5F3N2O B1528327 2-Amino-5-(trifluoromethyl)pyridin-3-ol CAS No. 1227586-78-8

2-Amino-5-(trifluoromethyl)pyridin-3-ol

Cat. No.: B1528327
CAS No.: 1227586-78-8
M. Wt: 178.11 g/mol
InChI Key: NMUNUKLWMJMWMC-UHFFFAOYSA-N
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Description

2-Amino-5-(trifluoromethyl)pyridin-3-ol (CAS 1227586-78-8) is a pyridine derivative with the molecular formula C6H5F3N2O and a molecular weight of 178.11 g/mol . This compound features a unique arrangement of an amino group, a hydroxyl group, and a trifluoromethyl group on the pyridine ring. This structure confers distinct electronic and steric properties, making it a valuable building block in medicinal and agrochemical research . The incorporation of the trifluoromethyl group is a common strategy in drug discovery, as it can enhance a compound's lipophilicity, metabolic stability, and its ability to penetrate cell membranes . Researchers are exploring aminopyridine derivatives for a wide range of therapeutic applications. These derivatives are known to exhibit significant biological activity, functioning as key scaffolds in pharmaceuticals targeting conditions such as multiple sclerosis, and are also investigated for their anti-inflammatory and antimicrobial potential . As a building block, this compound serves as a precursor for the synthesis of more complex, biologically active molecules. It is essential for researchers to handle this material in a dark place, under an inert atmosphere, and at room temperature . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-amino-5-(trifluoromethyl)pyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2O/c7-6(8,9)3-1-4(12)5(10)11-2-3/h1-2,12H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMUNUKLWMJMWMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods of 2-Amino-5-(trifluoromethyl)pyridin-3-ol

The preparation of this compound typically follows strategies developed for trifluoromethylpyridine derivatives, with modifications to introduce the amino and hydroxyl groups at the 2 and 3 positions, respectively. The main approaches are:

Chlorine/Fluorine Exchange Using Trichloromethylpyridine

This industrially favored method involves the conversion of trichloromethylpyridine intermediates into trifluoromethylpyridine derivatives via halogen exchange reactions.

  • Stepwise Process:

    • Chlorination: Starting from 2-chloro-5-methylpyridine, chlorination produces 2,3-dichloro-5-(trichloromethyl)pyridine.
    • Fluorination: Vapor-phase fluorination of the trichloromethyl group using antimony trifluoride or similar fluorinating agents yields 2,3-dichloro-5-(trifluoromethyl)pyridine.
    • Functional Group Transformations: Introduction of amino and hydroxyl groups at the desired positions is achieved via nucleophilic aromatic substitution (for amino) and hydrolysis or directed ortho-metalation (for hydroxyl).
  • Simultaneous Chlorination/Fluorination : High-temperature, transition metal-catalyzed reactions allow for one-step conversion, but selectivity for the 2-amino and 3-hydroxy positions requires subsequent functional group interconversions.

Data Table: Typical Yields for Halogen Exchange Approach
Step Substrate Product Yield (%)
Chlorination 2-chloro-5-methylpyridine 2,3-dichloro-5-(trichloromethyl)pyridine 85–90
Fluorination 2,3-dichloro-5-(trichloromethyl)pyridine 2,3-dichloro-5-(trifluoromethyl)pyridine 70–80
Amination/Hydrolysis 2,3-dichloro-5-(trifluoromethyl)pyridine This compound 40–60

Yields are representative and may vary depending on specific conditions and reagents used.

Cyclocondensation Using Trifluoromethyl-Containing Building Blocks

This approach constructs the pyridine ring de novo from precursors bearing the trifluoromethyl group.

  • Key Building Blocks :

    • Ethyl 2,2,2-trifluoroacetate
    • 2,2,2-Trifluoroacetyl chloride
    • Ethyl 4,4,4-trifluoro-3-oxobutanoate
  • General Procedure :

    • The trifluoromethyl building block is condensed with suitable carbonyl and amine sources under cyclization conditions to form the pyridine core with the trifluoromethyl group at the 5-position.
    • Introduction of the amino group at the 2-position and hydroxyl at the 3-position is accomplished by selecting appropriate starting materials or by post-cyclization functional group transformations (e.g., nitration followed by reduction for amino, or oxidation/hydrolysis for hydroxyl).
Data Table: Building Block Cyclocondensation Approach
Building Block Co-reactant(s) Product Yield (%)
Ethyl 2,2,2-trifluoroacetate β-ketoester, ammonia This compound 30–55
2,2,2-Trifluoroacetyl chloride β-diketone, amine This compound 35–60

Direct Trifluoromethylation of Pyridine Precursors

  • Method : Utilizes trifluoromethyl copper or other active trifluoromethylating agents to introduce the trifluoromethyl group onto suitably halogenated or functionalized pyridine rings.
  • Limitations : Regioselectivity can be challenging, and yields for the 5-position substitution may be moderate. This method is more commonly used for late-stage functionalization in complex molecules.

Research Findings and Comparative Analysis

  • The chlorine/fluorine exchange method is preferred for industrial-scale synthesis due to its scalability and relatively high yields for trifluoromethylpyridine intermediates.
  • Cyclocondensation offers flexibility for introducing multiple functional groups but may require additional steps for regioselective functionalization.
  • Direct trifluoromethylation is valuable for late-stage modifications but is less commonly used for initial synthesis due to regioselectivity issues.
Comparative Table: Method Analysis
Method Advantages Limitations Typical Yield (%)
Chlorine/Fluorine Exchange Industrial scalability, established protocols Multi-step, requires hazardous reagents 40–60 (final)
Cyclocondensation Flexible functionalization Moderate yield, multi-step purification 30–60
Direct Trifluoromethylation Late-stage functionalization Regioselectivity, moderate yield 20–50

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-(trifluoromethyl)pyridin-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that 2-amino-5-(trifluoromethyl)pyridin-3-ol exhibits significant antimicrobial properties. Its structure allows it to inhibit the growth of various pathogens, including bacteria and fungi. A study demonstrated its effectiveness against Chlamydia trachomatis, highlighting the importance of the trifluoromethyl group in enhancing biological activity.

Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Similar trifluoromethyl-containing compounds have shown increased potency against specific targets, such as reverse transcriptase enzymes, making this compound a candidate for further drug development.

Case Study: Antichlamydial Activity
A recent investigation into derivatives of pyridine containing trifluoromethyl groups revealed selective activity against C. trachomatis with minimal toxicity towards host cells. This study emphasized the role of electron-withdrawing groups in improving biological efficacy.

Agricultural Applications

Pesticide Development
this compound serves as an intermediate in the synthesis of agricultural chemicals. Its derivatives have been shown to possess insecticidal properties, effectively controlling various pests and pathogens in crops. For instance, compounds derived from this pyridine have demonstrated high efficacy against Sphaerotheca fuliginea and Rhizoctonia solani at concentrations as low as 100 ppm .

Material Science

Buffering Agent
In biological research, this compound is utilized as a non-ionic organic buffering agent. It maintains pH stability in cell cultures within the range of 6 to 8.5, which is crucial for various biochemical assays and experiments .

Structural and Spectroscopic Studies

Molecular Characterization
Structural studies using techniques such as NMR and molecular docking have been conducted to understand the interactions of this compound at a molecular level. These studies help elucidate its potential bioactivity and guide further modifications for enhanced efficacy .

Mechanism of Action

The mechanism of action of 2-Amino-5-(trifluoromethyl)pyridin-3-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical and Chemical Properties

The table below compares 2-amino-5-(trifluoromethyl)pyridin-3-ol with structurally related pyridine derivatives:

Compound Name Substituents (Position) Key Properties Applications/Activity References
This compound -NH₂ (2), -OH (3), -CF₃ (5) Polar functional groups; moderate acidity Pharmaceutical intermediates, chelators
3-Nitro-5-(trifluoromethyl)pyridin-2-ol -NO₂ (3), -OH (2), -CF₃ (5) MP: 189–190°C; strong electron withdrawal Explosives research, intermediates
6-Chloro-5-(trifluoromethyl)pyridin-3-ol -Cl (6), -OH (3), -CF₃ (5) Enhanced lipophilicity; halogen reactivity Medicinal chemistry lead optimization
2-Amino-5-(trifluoromethyl)nicotinic acid -NH₂ (2), -COOH (3), -CF₃ (5) High solubility (carboxylic acid group) Metal coordination, drug design
5-(2-Fluoro-3-methoxyphenyl)pyridin-3-ol -OCH₃ (phenyl), -F (phenyl) Mixed electronic effects; planar structure Kinase inhibition studies
Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups: The -CF₃ group in the target compound reduces electron density at the pyridine ring, enhancing stability toward electrophilic attack. In contrast, methoxy (-OCH₃) or amino (-NH₂) groups in analogs like 5-(2-fluoro-3-methoxyphenyl)pyridin-3-ol introduce electron-donating effects, altering reactivity . Nitro (-NO₂) substituents (e.g., in 3-nitro-5-(trifluoromethyl)pyridin-2-ol) further increase ring electron deficiency, making such compounds prone to nucleophilic substitution .

Acidity and Solubility: The hydroxyl group in this compound exhibits moderate acidity (pKa ~8–10), while the carboxylic acid group in 2-amino-5-(trifluoromethyl)nicotinic acid significantly lowers the pKa (~2–4), improving water solubility . Chlorine substituents (e.g., in 6-chloro-5-(trifluoromethyl)pyridin-3-ol) enhance lipophilicity, favoring blood-brain barrier penetration in drug candidates .

Biological Activity

2-Amino-5-(trifluoromethyl)pyridin-3-ol is a compound that has garnered attention in various fields of biological research due to its unique chemical structure and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by the presence of a trifluoromethyl group, which significantly influences its biological properties. The synthesis of this compound typically involves multi-step reactions, including the introduction of the trifluoromethyl group and subsequent functionalization at the amino and hydroxyl positions.

Recent studies have utilized various synthetic strategies to create analogs of this compound, aiming to enhance its potency and selectivity against specific biological targets. For instance, palladium-catalyzed cross-coupling reactions have been employed to modify the core structure, allowing for a diverse array of derivatives to be synthesized for evaluation .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these activities are comparable to those of standard antibiotics, suggesting potential as a therapeutic agent in treating bacterial infections .

Bacterial Strain MIC (µg/mL) Comparison with Standard Antibiotic
E. faecalis40Comparable to ceftriaxone
P. aeruginosa50Comparable to ceftriaxone
S. typhi45Comparable to ceftriaxone
K. pneumoniae50Comparable to ceftriaxone

Anticancer Activity

The compound has also shown promising anticancer properties. In cellular assays, it has been reported to induce apoptosis in various cancer cell lines, with IC50 values ranging from 7 to 20 µM. These effects are attributed to its ability to inhibit key signaling pathways involved in cancer progression and metastasis .

Cancer Cell Line IC50 (µM) Mechanism of Action
Breast cancer (MCF-7)14Induction of apoptosis
Prostate cancer (LNCaP)10Inhibition of cell proliferation
Pancreatic cancer (PANC-1)8Targeting angiogenesis

Structure-Activity Relationship (SAR)

The incorporation of the trifluoromethyl group into the pyridine ring is critical for enhancing the biological activity of this compound. SAR studies have indicated that modifications at specific positions on the pyridine ring can lead to improved potency and selectivity toward different biological targets. For example, certain analogs with additional functional groups have demonstrated enhanced inhibitory effects on kinases involved in metabolic pathways related to obesity and diabetes .

Case Studies

  • In Vivo Efficacy in Obesity Models : A study evaluated the effects of this compound in obese mice models. The results showed significant weight loss and improved insulin sensitivity compared to control groups, suggesting its potential as an anti-obesity agent .
  • Cell Line Studies : In vitro studies have shown that this compound effectively induces IL-6 secretion from adipocytes, which is crucial for metabolic regulation during obesity .

Q & A

Q. What are the optimal synthetic routes for preparing 2-amino-5-(trifluoromethyl)pyridin-3-ol with high yield and purity?

Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. For example, starting from 2-(6-chloropyrimidin-4-yl)-4-(trifluoromethyl)aniline, reaction with potassium cyanide in dimethylsulfoxide (DMSO) at 0°C, followed by purification via C18 reverse-phase chromatography (acetonitrile/water gradient) yields the product with ~38% efficiency . Key factors include:

  • Temperature control (0°C initial, room temperature for stirring).
  • Use of polar aprotic solvents (DMSO) to stabilize intermediates.
  • Purification via HPLC or reverse-phase chromatography to remove unreacted starting materials.

Q. How can researchers validate the structural identity of this compound?

Methodological Answer : Combine spectroscopic and chromatographic techniques:

  • LCMS : Confirm molecular weight (e.g., observed m/z 265 [M+H]+ in Reference Example 63) .
  • HPLC : Retention time consistency (e.g., 1.16 minutes under SMD-TFA05 conditions) .
  • NMR : Analyze proton environments (e.g., aromatic protons near trifluoromethyl and hydroxyl groups).
    Cross-reference with databases like PubChem (CAS 1227586-78-8) for spectral comparisons .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for trifluoromethylpyridine derivatives?

Methodological Answer : Yields often vary due to substituent positioning and reaction conditions. For example:

  • Substituent effects : Electron-withdrawing groups (e.g., Cl in 2-amino-3-chloro-5-(trifluoromethyl)pyridine) may reduce nucleophilic substitution efficiency compared to unsubstituted analogs .
  • Catalytic systems : Palladium-catalyzed cyanation (e.g., zinc dicyanide with Pd(PPh₃)₄) improves yields in brominated precursors (e.g., 5-bromopyrazin-2-yl derivatives) .
  • Solvent optimization : Polar solvents (DMF, DMSO) enhance solubility of intermediates but may require pH adjustments (e.g., potassium dihydrogen phosphate buffer) for extraction .

Q. What strategies enable selective functionalization of this compound for medicinal chemistry applications?

Methodological Answer : Target the hydroxyl and amino groups for derivatization:

  • Acylation : React with activated esters (e.g., NHS esters) to generate amide-linked prodrugs.
  • Suzuki coupling : Use Pd catalysts to introduce aryl/heteroaryl groups at the 3-hydroxyl position (see Reference Example 69 for analogous pyrimidine couplings) .
  • Protection/deprotection : Temporarily block the amino group with Boc anhydride to direct reactivity to the hydroxyl site .

Q. How can researchers assess the biological activity of this compound and its analogs?

Methodological Answer : Leverage structure-activity relationship (SAR) studies:

  • Enzyme inhibition assays : Test against kinases or oxidoreductases, as trifluoromethylpyridines often modulate ATP-binding pockets .
  • Cellular permeability : Measure logP values (enhanced by CF₃ group) to predict blood-brain barrier penetration.
  • In silico modeling : Use DFT calculations to predict binding affinities (see AIM analysis in Cu(II) complexes of related pyridinols) .

Q. What are the stability challenges for this compound under experimental conditions?

Methodological Answer : Address degradation pathways:

  • pH sensitivity : The hydroxyl group may deprotonate in basic conditions, leading to oxidation. Stabilize with buffers (pH 5–7) .
  • Light exposure : Protect from UV light to prevent radical formation (common in fluorinated aromatics).
  • Long-term storage : Store at –20°C under nitrogen, as trifluoromethyl groups can hydrolyze in humid environments .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
2-Amino-5-(trifluoromethyl)pyridin-3-ol
Reactant of Route 2
2-Amino-5-(trifluoromethyl)pyridin-3-ol

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